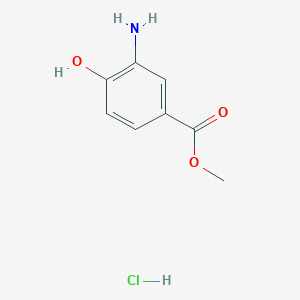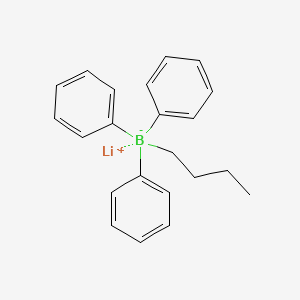
Lithium triphenyl (n-butyl) borate
Overview
Description
Lithium triphenyl (n-butyl) borate is an organic compound with the chemical formula C22H21BLi3O3. It is a white crystalline powder that is soluble in organic solvents such as sulfuric acid, chloroform, and benzene . This compound is known for its ionic properties, where lithium ions are coordinated around the borate group and protected by triphenyl and n-butyl groups . It exhibits excellent thermal and hydrothermal stability, making it a valuable reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium triphenyl (n-butyl) borate is typically synthesized by reacting triphenylborane (BPh3) with n-butyllithium (n-BuLi) in a non-aqueous solvent such as diethyl ether . The reaction is carried out at low temperatures to ensure controlled addition of n-butyllithium to the triphenylborane solution . The general reaction scheme is as follows:
BPh3+n−BuLi→Li[BPh3(n−Bu)]
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise temperature control to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Lithium triphenyl (n-butyl) borate undergoes various chemical reactions, including:
Cyclization: It can facilitate cyclization reactions, forming cyclic compounds from linear precursors.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are used.
Cyclization: Catalysts like Lewis acids (e.g., aluminum chloride) are employed.
Major Products: The major products formed from these reactions include alcohols, substituted borates, and cyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Lithium triphenyl (n-butyl) borate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of lithium triphenyl (n-butyl) borate involves its ability to donate electrons and facilitate chemical reactions. The lithium ions coordinate with the borate group, enhancing its reactivity and stability . The triphenyl and n-butyl groups provide steric protection, allowing the compound to participate in selective reactions without undergoing unwanted side reactions .
Comparison with Similar Compounds
Lithium triphenylborohydride (LiBPh3H): Similar in structure but contains a hydride ion instead of an n-butyl group.
Lithium triethylborohydride (LiBEt3H): Contains ethyl groups instead of phenyl and n-butyl groups.
Lithium tri-sec-butylborohydride (LiB(sec-Bu)3H): Contains sec-butyl groups instead of phenyl and n-butyl groups.
Uniqueness: Lithium triphenyl (n-butyl) borate is unique due to its combination of triphenyl and n-butyl groups, which provide both steric protection and enhanced reactivity. This makes it a versatile reagent in various chemical reactions, offering advantages over similar compounds in terms of selectivity and stability .
Properties
IUPAC Name |
lithium;butyl(triphenyl)boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24B.Li/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,2-3,19H2,1H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRIYEMXSGTSBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BLi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Chloromethyl-[1,2,4]oxadiazol-5-YL)-benzonitrile](/img/structure/B3277300.png)
![2-Methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3277310.png)
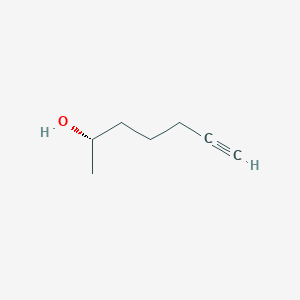

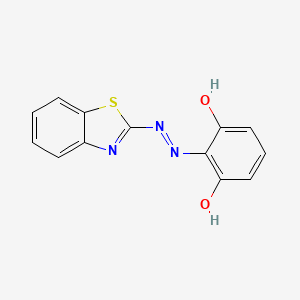
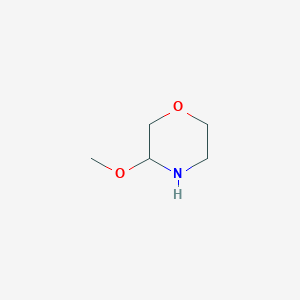
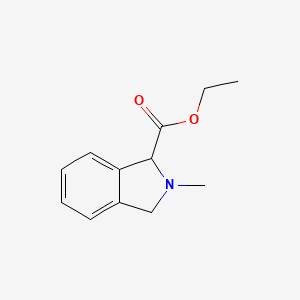
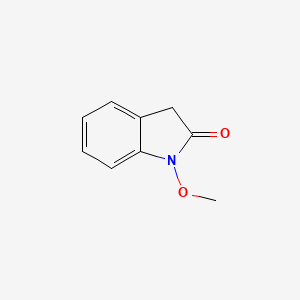
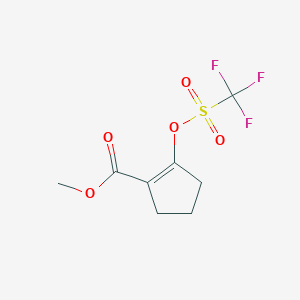
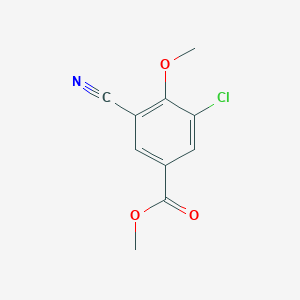
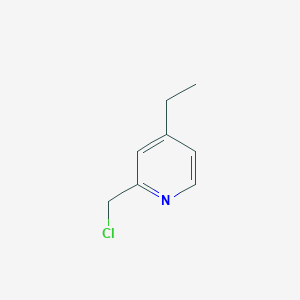
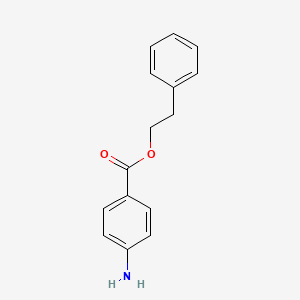
![9-chloro-4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one](/img/structure/B3277388.png)
